2-Acetylphenyl benzoate
Overview
Description
2-Acetylphenyl benzoate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of an acetyl group attached to a phenyl ring which is further connected to a benzoate moiety.
Synthesis Analysis
The synthesis of derivatives of 2-acetylphenyl benzoate has been explored through different methods. One approach involves the hypervalent iodine oxidation of 2-acetylphenyl benzoates using [hydroxy(tosyloxy)iodo]benzene, followed by a Baker-Venkatraman rearrangement to yield 2-aroylbenzofuran-3(2H)-ones . Another study describes the use of a (2-benzyloxyphenyl)acetyl group as a new protecting group for hydroxyl functions, which demonstrates stability in glycosylation reactions and leads to the formation of 1,2-trans glycosides and glycosyl esters .
Molecular Structure Analysis
The molecular structure of 2-acetylphenyl benzoate derivatives has been analyzed in various studies. For instance, the crystal structure of N–((2–Acetylphenyl)carbamothioyl)benzamide, a derivative, has been determined and stabilized by intermolecular and intramolecular hydrogen bonds . Additionally, the crystal structure of a related compound, methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido}phenyl)ethynyl]benzoate, has been reported, providing insights into the molecular conformation .
Chemical Reactions Analysis
The reactivity of 2-acetylphenyl benzoate and its derivatives has been studied in the context of various chemical reactions. The alkaline hydrolysis of substituted methyl 2-acetylphenyl benzoates has been investigated, demonstrating neighboring group participation by the keto-carbonyl groups . Another study presents a one-pot synthesis of 3,5-alkylated acetophenone and methyl benzoate derivatives via an anionic domino process, which involves the reaction of primary 1,3-dinitroalkanes with 2-ene-1,4-dione or 2-ene-4-oxo ester derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetylphenyl benzoate derivatives are influenced by their molecular structure and the nature of their substituents. The rate coefficients, activation parameters, and substituent effects on the hydrolysis of these compounds have been measured, providing a deeper understanding of their chemical behavior . Theoretical studies, including DFT calculations, have been implemented to compare the optimized molecular structure parameters with experimental data, and to investigate properties such as the energy gap, global chemical reactivity descriptors, and intermolecular interactions .
Scientific Research Applications
Kinetics and Phase-Transfer Catalysis
- Kinetics in Phase-Transfer Catalysis : The kinetics of synthesizing 4-acetylphenyl benzoate (a derivative of 2-acetylphenyl benzoate) were studied, revealing a strong dependence on agitation speeds in a third-phase catalytic reaction. A 100% yield was achieved rapidly under certain conditions, demonstrating the efficiency of this method in synthesizing 2-acetylphenyl benzoate derivatives (Huang & Yang, 2005).
Chemical Reactions and Mechanisms
- Intramolecular Nucleophilic Participation : Research indicated that the keto-carbonyl group of 2-acetylphenyl mesitoate (related to 2-acetylphenyl benzoate) participates intramolecularly in basic conditions, leading to specific reaction mechanisms and product formations (Burrows & Topping, 1970).
- Synthesis of 2-Aroylcoumaran-3-ones : A study highlighted a new synthesis method for 2-aroylcoumaran-3-ones using hypervalent iodine oxidation of 2-acetylphenyl benzoates, showcasing an application in organic synthesis (Prakash & Goyal, 1992).
- Baker-Venkatraman Rearrangement Mechanism : The Baker-Venkatraman rearrangement of 2-acetylphenyl benzoates was studied, revealing insights into the kinetics and mechanisms of this chemical transformation in basic solutions (Bowden & Chehel-Amiran, 1986).
Environmental and Biological Applications
- Anaerobic Degradation in Sediments : In environmental studies, compounds like 2,4-dichlorophenol were anaerobically degraded in sediments, leading to the formation of benzoate, a product related to 2-acetylphenyl benzoate. This research provides insights into the degradation pathways of similar compounds in natural environments (Zhang & Wiegel, 1990).
- **Ultrasound Synthesis and Biological Screening**: A study on the ultrasound synthesis of novel cyclic β-diketones from 2-acetylphenyl benzoate revealed an efficient and environmentally friendly method for creating biologically active compounds. These compounds were further evaluated for their antibacterial and antifungal activities, demonstrating the potential pharmaceutical applications of 2-acetylphenyl benzoate derivatives (Suryawanshi et al., 2013).
Metal Ion Interactions in Bacterial Consortia
- Heavy Metal Ion Effects : Research on the effects of heavy metal ions on bacterial consortia involved in the biotransformation and biodegradation of chlorinated compounds like 2-chlorophenol and 3-chlorobenzoate (related to 2-acetylphenyl benzoate) showed how metal ions can influence microbial degradation processes. This study is important for understanding the environmental fate of 2-acetylphenyl benzoate and related compounds in the presence of heavy metals (Kuo & Genthner, 1996).
Organic Chemistry Synthesis and Reactions
- Intramolecular Cyclization Reactions : A study on the intramolecular cyclization reactions of bis(2-acetylphenyl)dichalcogenides revealed new methods for synthesizing substituted benzo[b]chalcogenophenes. This research demonstrates the versatility of 2-acetylphenyl benzoate in organic synthesis and its potential for creating novel compounds (Pöllnitz & Silvestru, 2015).
Food Preservative and Health Effects
- Sodium Benzoate and Glucose Homeostasis : While not directly related to 2-acetylphenyl benzoate, a study on sodium benzoate, a benzoate derivative, explored its effects on glucose homeostasis in humans. This research contributes to the understanding of how benzoate derivatives might affect human health (Lennerz et al., 2015).
properties
IUPAC Name |
(2-acetylphenyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVPPUDQJRWOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884026 | |
Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylphenyl benzoate | |
CAS RN |
4010-33-7 | |
Record name | 1-[2-(Benzoyloxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4010-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2-(benzoyloxy)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-(Benzoyloxy)acetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31880 | |
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Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(Benzoyloxy)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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